N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic methods include:
Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Pyrazole Derivatives: Compounds like celecoxib, which contain pyrazole rings, are used as anti-inflammatory drugs.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its thiophene, pyrazole, and sulfonamide moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-9(16)12-4-3-10(19-12)5-6-14-20(17,18)11-7-13-15(2)8-11/h3-4,7-8,14H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNKALKJXDZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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